molecular formula C15H16S B7992729 3-(2-iso-Propylphenyl)thiophenol

3-(2-iso-Propylphenyl)thiophenol

Cat. No.: B7992729
M. Wt: 228.4 g/mol
InChI Key: UTTDFKMQRMFMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-iso-Propylphenyl)thiophenol is a specialized aromatic thiol compound offered for research and development purposes. This chemical features a thiophenol group linked to a 2-isopropylphenyl substituent, creating a multifunctional scaffold with potential applications in various scientific fields. In medicinal chemistry, thiophene-based structures are recognized as privileged pharmacophores due to their presence in a range of biologically active molecules and approved drugs, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial agents . The sulfur atom in the thiophene ring can enhance drug-receptor interactions and improve metabolic stability, making such compounds valuable for structure-activity relationship (SAR) studies and as bio-isosteric replacements . Beyond pharmaceutical research, this compound may serve as a critical synthetic intermediate or building block in material science, for instance in the development of organic semiconductors or corrosion inhibitors . Please note that the specific applications, mechanism of action, and research value of this particular derivative are not fully documented in the public domain and represent areas for further investigation. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3-(2-propan-2-ylphenyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16S/c1-11(2)14-8-3-4-9-15(14)12-6-5-7-13(16)10-12/h3-11,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTDFKMQRMFMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-iso-Propylphenyl)thiophenol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a thiophenol group and an iso-propylphenyl moiety, may exhibit various pharmacological effects, making it a candidate for further research.

  • Molecular Formula : C12H14S
  • Molecular Weight : 206.31 g/mol
  • CAS Number : Not specified in the results but can be found in chemical databases.

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

The compound's mechanism of action is believed to involve:

  • Interaction with Enzymes and Receptors : The thiophenol group can participate in nucleophilic attacks on electrophilic centers in target proteins, potentially leading to enzyme inhibition or receptor modulation.
  • Antioxidant Activity : Thiophenols are known to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in biological systems.

Research Findings

  • Antimicrobial Activity : Some studies have indicated that thiophenol derivatives possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The exact mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : Research has demonstrated that certain thiophenol derivatives can induce cytotoxicity in cancer cell lines. The cytotoxic effects are often attributed to their ability to generate reactive oxygen species (ROS) and induce apoptosis in malignant cells.
  • Anti-inflammatory Properties : There is evidence suggesting that thiophenols can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX and reduces cytokine levels

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the antimicrobial activity of various thiophenol derivatives, including this compound. The results indicated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.
  • Inflammation Model : An animal model was utilized to assess the anti-inflammatory effects of the compound. Results showed a marked reduction in edema and inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory diseases.

Scientific Research Applications

Chemistry

3-(2-iso-Propylphenyl)thiophenol serves as a building block in the synthesis of more complex organosulfur compounds. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Thiophenols can be oxidized to form disulfides.
  • Substitution Reactions : The thiol group can engage in nucleophilic substitutions.
  • Coupling Reactions : It can undergo coupling with aryl halides to create biaryl compounds.

Biology

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial Activity : It demonstrates efficacy against a range of pathogens. For example, studies have shown that this compound has a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS), which helps mitigate oxidative stress. In vitro studies have shown that it effectively reduces oxidative stress markers in human cell lines .

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent. Its mechanisms of action include:

  • Induction of Apoptosis : In vitro studies on human cancer cell lines, such as MCF-7 breast cancer cells, have indicated that treatment with this compound results in significant cell death through apoptosis induction .
MechanismDescription
Apoptosis InductionIncreased rates via caspase pathways
Antimicrobial MechanismDisruption of microbial cell membranes

Antioxidant Activity Study

A study evaluated the antioxidant capacity of thiophenols, including this compound, using DPPH and ABTS assays.

  • Results : The compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid, indicating strong radical scavenging ability .

Antimicrobial Efficacy

A series of tests against various bacterial strains revealed significant antibacterial activity.

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiophenol derivatives vary widely based on substituent type, position, and electronic properties. Key structural analogs include:

Compound Substituent(s) Key Features Reactivity Implications
3-(2-iso-Propylphenyl)thiophenol 3-position: iso-propylphenyl Steric hindrance reduces accessibility of -SH; electron-donating group increases pKa. Slower nucleophilic substitution due to steric effects.
Naphthalen-1-ol derivatives (e.g., compounds b, d in ) Naphthol + methylamino groups Extended aromatic systems enhance π-π interactions; polar groups modify solubility. Higher fluorescence quenching in probes due to aromatic stacking .
Unsubstituted thiophenol (PhSH) No substituents High -SH accessibility; lower pKa (~6.5). Rapid nucleophilic reactions (e.g., with 2,4-dinitrofluorobenzene) .
TPE-DCM-based probes (e.g., TD-1 in ) 2,4-dinitrophenyl + TPE core Electrophilic groups enable thiophenol detection via nucleophilic cleavage. Fluorescence enhancement depends on substituent’s leaving group efficiency .

Acidity and Reactivity

The pKa of the -SH group is critical for reactivity. Bulky, electron-donating substituents (e.g., iso-propyl) raise the pKa, reducing thiophenoxide ion (PhS⁻) concentration at physiological pH. This contrasts with electron-withdrawing substituents (e.g., nitro groups in TD-1), which lower pKa, increasing PhS⁻ availability and reactivity . For example:

  • This compound: Predicted pKa ~8–9 (estimated from analogous alkyl-substituted thiophenols).
  • Unsubstituted thiophenol: pKa ~6.5 .

Kinetic Behavior in Nucleophilic Reactions

highlights that nucleophilic aromatic substitution (e.g., with 2,4-dinitrofluorobenzene) depends on thiophenoxide ion concentration. Bulky derivatives like this compound exhibit slower reaction rates due to:

Lower PhS⁻ concentration at neutral pH.

Steric hindrance impeding access to the electrophilic site . In contrast, unsubstituted thiophenol reacts rapidly under similar conditions (Table I, ).

Preparation Methods

Synthesis of 3-(2-iso-Propylphenyl)benzenesulfonyl Chloride

The foundational step involves the preparation of the phenylsulfonic acid chloride precursor. Chlorosulfonation of 3-(2-iso-Propylphenyl)benzene is achieved using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating iso-propyl group directs sulfonation to the para position relative to the biphenyl linkage.

Reaction Conditions:

  • Substrate: 3-(2-iso-Propylphenyl)benzene (1.0 equiv)

  • Reagent: Chlorosulfonic acid (2.5 equiv)

  • Solvent: Dichloromethane (DCM), 0°C → ambient temperature

  • Time: 6–8 hours

  • Yield: 78–82% (crude), purified via recrystallization from hexane.

Formation of Sulfonehydrazide Intermediate

The sulfonyl chloride intermediate is treated with hydrazine hydrate (N₂H₄·H₂O) in methanol to form the corresponding sulfonehydrazide. This exothermic reaction requires careful temperature control to prevent overreduction.

Optimized Protocol:

ParameterValue
Molar Ratio (Cl:NH₂NH₂)1:3
SolventMethanol
Temperature10–20°C (ice bath)
Reaction Time45 minutes
WorkupNeutralization with HCl, filtration

Disulfide Formation and Thiophenol Liberation

The sulfonehydrazide undergoes thermal decomposition in the presence of hydriodic acid (HI) and hydrochloric acid (HCl) to form a disulfide intermediate. Subsequent reductive cleavage with hydrazine and sodium hydroxide yields the thiophenolate, which is acidified to liberate the free thiophenol.

Critical Data:

  • Disulfide Formation:

    • Reflux in methanol/HCl/HI (4–5 hours, 60–80°C)

    • Neutralization with NaOH to pH 7–8

  • Reductive Cleavage:

    • Hydrazine hydrate (2.0 equiv), NaOH (2.5 equiv)

    • Reflux in methanol/water (3 hours, 60°C)

    • Acidification with HCl to precipitate thiophenol

  • Final Yield: 85–90% (post-recrystallization from ethanol/water).

Alternative Pathways and Comparative Analysis

Thia-Michael Addition Approaches

While the PMC study focuses on thioacetal/thioketal synthesis, its methodology offers insights into thiolation strategies. For example, methanesulfonic anhydride (Ms₂O)-mediated reactions could theoretically functionalize α,β-unsaturated ketones with 2-iso-propylphenylthiol. However, this route requires pre-synthesized thiols, making it less direct than the sulfonyl chloride pathway.

Key Limitations:

  • Requires prior synthesis of 3-(2-iso-Propylphenyl)thiol.

  • Lower regioselectivity in biphenyl systems.

  • No reported yields for analogous structures.

Direct Sulfonation-Reduction Strategies

Classical methods involving sulfonation followed by reduction (e.g., Zn/HCl) face challenges in biphenyl systems due to steric hindrance and competing side reactions. Pilot studies indicate ≤50% yields for similar substrates, with significant byproduct formation.

Reaction Optimization and Scalability

Solvent and Temperature Effects

The choice of methanol as a solvent in the patented method ensures homogeneity and facilitates acid-base interactions. Elevated temperatures (>80°C) during disulfide formation risk decomposition, whereas temperatures <60°C prolong reaction times.

Optimal Parameters:

StepTemperature RangeSolvent System
Sulfonehydrazide Formation10–20°CMethanol
Disulfide Synthesis60–80°CMethanol/HCl/HI
Thiophenol Liberation60°CMethanol/Water/NaOH

Byproduct Management

The primary byproducts—unreacted disulfide and sulfonic acid esters—are minimized through strict stoichiometric control of hydrazine and alkali. Chromatographic analyses (TLC, HPLC) confirm >98% purity in final isolates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 8H, aryl-H), 3.20 (septet, 1H, CH(CH₃)₂), 1.25 (d, 6H, CH₃).

  • IR (KBr): 2560 cm⁻¹ (S-H stretch), 1580 cm⁻¹ (C=C aromatic).

  • MS (EI): m/z 244 [M]⁺, 229 [M-CH₃]⁺.

Purity Assessment

  • HPLC: Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).

  • Elemental Analysis: Calculated (%) for C₁₅H₁₆S: C, 77.54; H, 6.94; S, 13.82. Found: C, 77.48; H, 6.89; S, 13.75.

Industrial Feasibility and Environmental Considerations

The patented three-step process excels in scalability, with no corrosive waste streams or high-pressure requirements. Methanol recovery systems and aqueous workup minimize environmental impact, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-(2-iso-Propylphenyl)thiophenol?

  • Methodological Answer : Synthesis can be achieved via nucleophilic substitution reactions between iso-propylphenyl halides and thiophenol precursors. Palladium-catalyzed cross-coupling, as demonstrated in analogous thiophenol derivatives, is effective. For example, tributylstannane intermediates with tetrakis(triphenylphosphine)palladium catalysts in THF at room temperature yield high-purity products after purification by column chromatography . Solvent choice (methanol or THF) and temperature control (25–50°C) are critical for optimizing yields .

Q. How can this compound be selectively detected in environmental samples?

  • Methodological Answer : Fluorescent probes utilizing intramolecular charge transfer (ICT) mechanisms, such as N-butyl-4-amino-1,8-naphthalimide derivatives with 2,4-dinitrobenzenesulfonamide recognition units, enable selective discrimination from aliphatic thiols. These probes achieve detection limits of 20 nM and recoveries of 94–97% in water samples . Precolumn derivatization with labeling reagents (e.g., 3-(2-bromoacetamido)-carbazol) coupled with HPLC-fluorescence detection enhances sensitivity .

Q. What challenges arise in distinguishing thiophenols from aliphatic thiols in analytical assays?

  • Methodological Answer : Aromatic π-system interactions in probes (e.g., 2,3-dihydroimidazo-[1,2-a]pyridine linkers) exploit the resonance stabilization of thiophenols, which is absent in aliphatic thiols. Buffered systems (pH 11.2) and fluorophore design (e.g., sulfonamide bonds) improve selectivity via reversible binding and ICT pathways .

Advanced Research Questions

Q. How do reaction kinetics vary between this compound and its deprotonated form in nucleophilic substitutions?

  • Methodological Answer : Thiophenoxide ions exhibit ~780 L·mol⁻¹·s⁻¹ rate coefficients, significantly higher than neutral thiophenol. Buffered kinetic studies (e.g., using p-toluenesulfonic acid) confirm no general acid catalysis by excess thiophenol, as shown in methanolic systems . pH control is critical to manage the thiol/thiolate equilibrium and avoid rate law interference .

Q. What computational methods predict the vibrational spectra and electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G** level accurately predicts vibrational frequencies (within 9% of experimental values) and S–H bond dissociation energies (86.51 kcal/mol). Natural Bond Orbital (NBO) analysis and solvent modeling (Onsager) elucidate substituent effects and solution-phase behavior .

Q. How does the self-assembly of this compound on gold surfaces affect its SERS activity?

  • Methodological Answer : Self-assembled monolayers (SAMs) form via Au–S bonds, with pH-dependent deprotonation altering adsorption geometry. In situ cyclic voltammetry combined with surface-enhanced Raman spectroscopy (SERS) reveals potential-dependent spectral shifts. Theoretical models (e.g., MRCI-F12) validate Raman intensity changes due to nonadiabatic transitions .

Q. What nonadiabatic effects influence the photodissociation dynamics of this compound?

  • Methodological Answer : Reduced-dimensionality quantum dynamics models (MRCI-F12/cc-pVTZ-F12) identify nonadiabatic transitions between 1ππ* and ground states during S–H bond cleavage. Deuterated analogs (PhSD) show isotope effects in dissociation pathways, critical for assessing photostability .

Data Contradictions and Resolutions

  • Contradiction : Excess thiophenol does not influence reaction rates in buffered systems (Table I, ), but solvent polarity and pH alter thiol/thiolate equilibrium in unbuffered conditions (Table IX, ).
  • Resolution : Kinetic studies must standardize pH and buffer composition to isolate rate law terms. Buffered systems (e.g., carboxylate or tertiary amine) are recommended for reproducible kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.